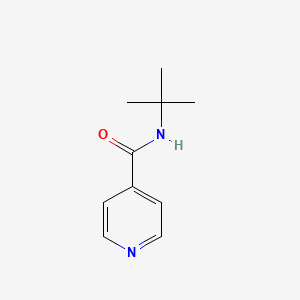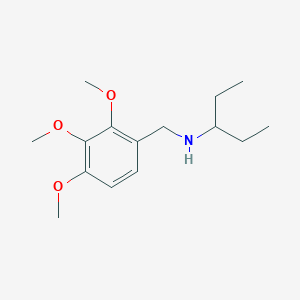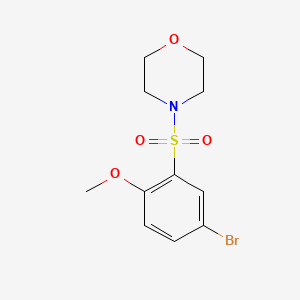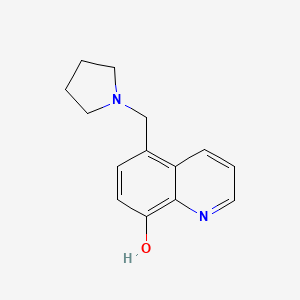
4-溴-4'-甲氧基苯乙酮
概述
描述
4-Bromo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and the other with a methoxy group. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
4-Bromo-4’-methoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other materials
作用机制
Target of Action
4-Bromo-4’-methoxybenzophenone is a type of benzophenone, which are well known for their phosphorescence Benzophenones are generally known to interact with various biological molecules due to their photoreactive properties .
Mode of Action
The compound is likely to interact with its targets through a mechanism known as the Friedel-Crafts alkylation . This is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group . The compound can also undergo a Friedel-Crafts acylation reaction, which introduces an acyl group (C=O) into the aromatic ring .
Biochemical Pathways
The compound’s photoreactive properties suggest that it may influence pathways related to light-dependent reactions, such as those involved in phosphorescence .
Pharmacokinetics
The compound’s molecular weight, which is an important factor influencing its bioavailability, is reported to be 305167 Da .
Result of Action
Given its photoreactive properties, it may induce changes at the molecular level that could potentially influence cellular processes .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of 4-Bromo-4’-methoxybenzophenone. For instance, its phosphorescence properties have been studied at reduced temperature . Furthermore, the compound’s reactivity can be influenced by the presence of UV light .
生化分析
Biochemical Properties
4-Bromo-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-4’-methoxybenzophenone and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-Bromo-4’-methoxybenzophenone on cellular processes are diverse and depend on the cell type and context. In some cell types, it has been found to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 4-Bromo-4’-methoxybenzophenone can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 4-Bromo-4’-methoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways . For instance, 4-Bromo-4’-methoxybenzophenone has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, it can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-4’-methoxybenzophenone can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to UV light . Over time, the degradation products of 4-Bromo-4’-methoxybenzophenone may exhibit different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4-Bromo-4’-methoxybenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, 4-Bromo-4’-methoxybenzophenone has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response . These studies highlight the importance of dose optimization in the use of this compound for research and therapeutic purposes.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-4’-methoxybenzophenone involves the Friedel-Crafts acylation reaction. This reaction typically uses 4-bromobenzoyl chloride and anisole as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of 4-Bromo-4’-methoxybenzophenone can be scaled up using similar Friedel-Crafts acylation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methoxybenzophenone derivatives.
Reduction: The major product is 4-Bromo-4’-methoxybenzyl alcohol.
Oxidation: The major product is 4-Bromo-4’-hydroxybenzophenone
相似化合物的比较
Similar Compounds
- 4-Bromo-4’-methylbenzophenone
- 4-Bromo-4’-fluorobenzophenone
- 4-Chloro-4’-methoxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4-Bromo-4’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination makes it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-75-1 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)

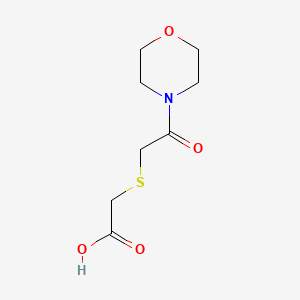
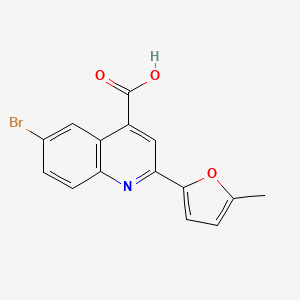

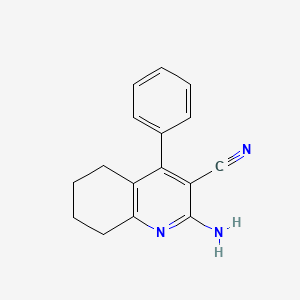
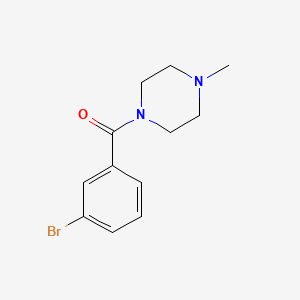
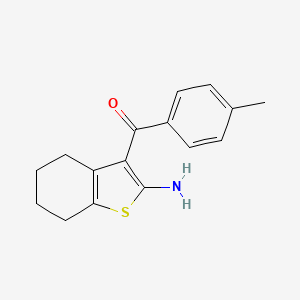
![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)
